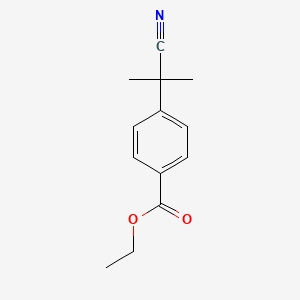
Ethyl 4-(2-Cyano-2-propyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-Cyano-2-propyl)benzoate is an organic compound with the molecular formula C13H15NO2 It is an ester derivative of benzoic acid, characterized by the presence of a cyano group and a propyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-Cyano-2-propyl)benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromobenzoate with 2-cyano-2-propyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-Cyano-2-propyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino benzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-Cyano-2-propyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-Cyano-2-propyl)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl 4-(2-Cyano-2-propyl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the cyano and propyl groups, resulting in different chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
ethyl 4-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C13H15NO2/c1-4-16-12(15)10-5-7-11(8-6-10)13(2,3)9-14/h5-8H,4H2,1-3H3 |
Clave InChI |
KBOFVNJJDLNWIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
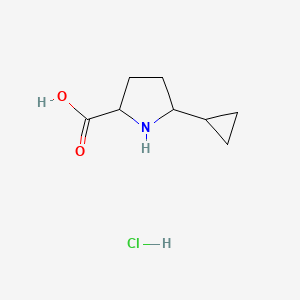
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
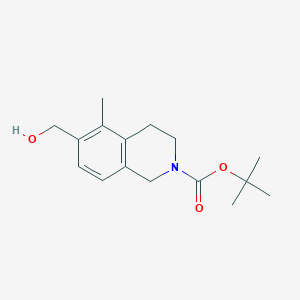


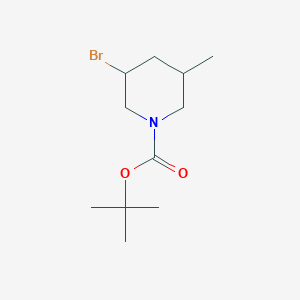


![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
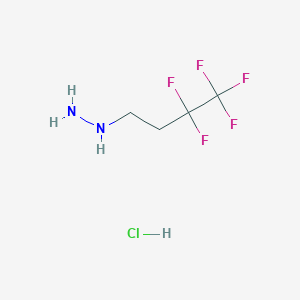

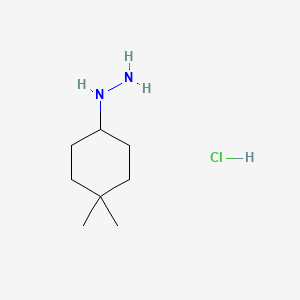
![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
